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molecular formula C10H13ClN4O B8477392 2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]pyrazine

2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]pyrazine

Cat. No. B8477392
M. Wt: 240.69 g/mol
InChI Key: UBGPDKOWXPCEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017610B2

Procedure details

Commercially available 5-hydroxypyrazine-2-carboxylic acid (5.00 g, 39.0 mmol) was dissolved in thionyl chloride (64 mL), and a few drops of N,N-dimethylformamide were added, followed by heating to reflux for 5 hours under nitrogen atmosphere. The solvent was distilled off under reduced pressure, and the resulting residue was diluted with methylene chloride (50 mL). While being cooled in an ice bath, diisopropylethylamine (18.7 mL, 107 mmol) and 1-methylpiperazine (4.37 mL, 39.2 mmol) were added, and stirring was carried out at room temperature for 3 days under nitrogen atmosphere. To the reaction solution, water (100 mL) was added, and extraction was carried out with methylene chloride (100 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: methanol/methylene chloride=3%-5%) to afford the desired compound (5.32 g, yield 62%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
4.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH3:20][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.O.S(Cl)([Cl:30])=O>CN(C)C=O>[Cl:30][C:2]1[CH:7]=[N:6][C:5]([C:8]([N:24]2[CH2:25][CH2:26][N:21]([CH3:20])[CH2:22][CH2:23]2)=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1N=CC(=NC1)C(=O)O
Name
Quantity
64 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.37 mL
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours under nitrogen atmosphere
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with methylene chloride (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
While being cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified
WASH
Type
WASH
Details
silica gel column chromatography (elution solvent: methanol/methylene chloride=3%-5%)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=NC=C(N=C1)C(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.32 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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